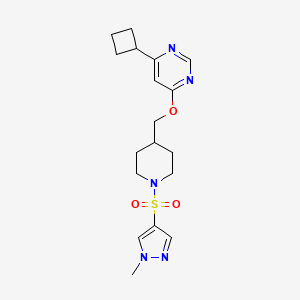
4-cyclobutyl-6-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclobutyl-6-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a useful research compound. Its molecular formula is C18H25N5O3S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Cyclobutyl-6-((1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and other therapeutic potentials.
- Molecular Formula : C18H25N5O3S
- Molecular Weight : 391.5 g/mol
- CAS Number : 2310153-29-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antibacterial Activity
Recent studies have demonstrated that compounds with similar piperidine and sulfonyl moieties exhibit significant antibacterial effects. For instance, derivatives containing piperidine are known for their efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | 20 | |
| Compound B | Bacillus subtilis | 18 | |
| Compound C | Staphylococcus aureus | 15 |
2. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Studies on related piperidine derivatives indicate strong inhibition of acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
Table 2: Enzyme Inhibition Potency
3. Other Therapeutic Potentials
The sulfonamide group in the compound is associated with various therapeutic activities, including:
- Antidiabetic Effects : Compounds with similar structures have shown hypoglycemic activity, making them potential candidates for diabetes management .
- Anticancer Properties : The pharmacological behavior of sulfonamides includes applications in cancer chemotherapy, indicating that this compound may also possess anticancer properties .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Antibacterial Efficacy : A study involving a series of synthesized piperidine derivatives found that compounds similar to the target compound exhibited significant antibacterial action against multi-drug resistant strains .
- Enzyme Inhibition Research : Research focusing on enzyme inhibitors noted that certain derivatives demonstrated promising results in inhibiting AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Properties
IUPAC Name |
4-cyclobutyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-22-11-16(10-21-22)27(24,25)23-7-5-14(6-8-23)12-26-18-9-17(19-13-20-18)15-3-2-4-15/h9-11,13-15H,2-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYJGPOGKQHNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














